Magnesium acetylacetonate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst and Catalyst Precursor

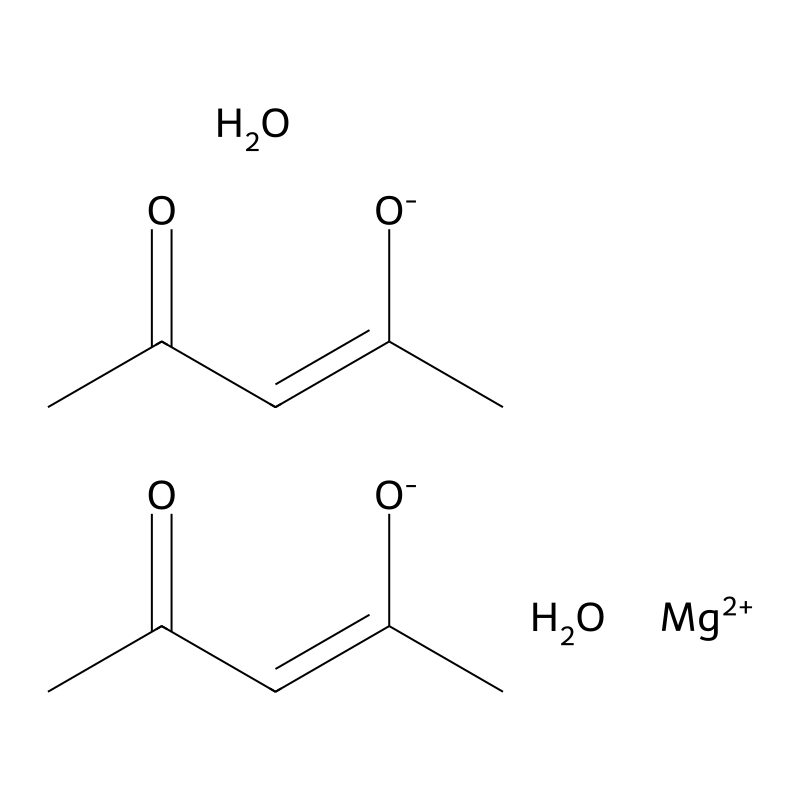

Magnesium acetylacetonate dihydrate finds application in scientific research as a catalyst and precursor to other catalysts due to its unique properties. The central magnesium(II) ion is bound by two chelating acetylacetonate ligands, which creates a stable structure with good solubility in organic solvents. This combination allows the magnesium to participate in various organic reactions while the organic ligands influence the reactivity (American Elements: ). Researchers utilize magnesium acetylacetonate dihydrate to generate other homogeneous and heterogeneous catalysts for applications in organic synthesis (PubChem: ).

Magnesium acetylacetonate dihydrate is an organometallic compound with the molecular formula and a molecular weight of approximately 258.55 g/mol. This compound is a coordination complex of magnesium, where magnesium is chelated by two acetylacetonate ligands and associated with two water molecules as hydrates. It appears as a solid, typically white to off-white in color, and has a melting point of about 265 °C, indicating thermal stability before decomposition .

- Dehydration: Upon heating, the compound can lose its water of hydration, forming an anhydrous form of magnesium acetylacetonate.

- Coordination Chemistry: It can act as a precursor for magnesium oxide or magnesium hydroxide upon reaction with bases or during thermal decomposition.

- Metal Exchange Reactions: The acetylacetonate ligands can be replaced by other ligands in coordination chemistry, allowing for the synthesis of mixed-metal complexes.

These reactions are significant in various synthetic pathways in materials science and catalysis.

Magnesium acetylacetonate dihydrate can be synthesized through several methods:

- Direct Reaction: Mixing magnesium oxide or magnesium carbonate with acetylacetone in an appropriate solvent (such as ethanol) under reflux conditions. The reaction typically yields the dihydrate upon cooling and evaporation of the solvent.

- Precipitation Method: Magnesium salts can be reacted with sodium acetylacetonate in solution, leading to precipitation of magnesium acetylacetonate dihydrate.

- Solvothermal Synthesis: Utilizing high-pressure conditions to facilitate the reaction between magnesium salts and acetylacetone in a solvent like water or alcohol.

These methods allow for control over the purity and crystallinity of the final product.

Magnesium acetylacetonate dihydrate has several applications across various fields:

- Catalysis: It serves as a catalyst precursor in organic synthesis due to its ability to form active metal species.

- Material Science: Used in the preparation of magnesium-containing materials, such as ceramics and glasses.

- Pharmaceuticals: Investigated for potential use in drug formulation due to its chelating properties.

- Agriculture: May be used in fertilizers or soil amendments to supply magnesium, which is vital for plant growth.

Interaction studies involving magnesium acetylacetonate dihydrate focus on its behavior with other chemical species. Research indicates that it can interact with various ligands and solvents, affecting its solubility and reactivity. The compound's ability to form complexes with other metals enhances its utility in coordination chemistry and catalysis. Additionally, studies on its toxicity highlight the importance of understanding interactions with biological systems to assess safety for potential applications .

Magnesium acetylacetonate dihydrate shares similarities with other metal acetylacetonates but has unique characteristics that set it apart:

| Compound | Formula | Unique Features |

|---|---|---|

| Magnesium Acetylacetonate | Anhydrous form without water; higher thermal stability | |

| Zinc Acetylacetonate | Exhibits different catalytic properties; used in organic reactions | |

| Calcium Acetylacetonate | Less soluble than magnesium counterpart; different reactivity | |

| Iron Acetylacetonate | Notable for magnetic properties; used in material science |

The unique aspect of magnesium acetylacetonate dihydrate lies in its dual hydration state and its role as a versatile precursor in various synthetic applications, making it distinct from other metal-acetylacetonates.